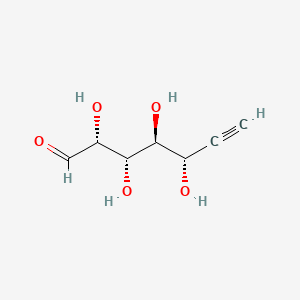![molecular formula C8H18N2O4Si B14748473 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate CAS No. 3124-47-8](/img/structure/B14748473.png)
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound is characterized by the presence of a silyl group, which is a silicon-containing functional group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate typically involves the reaction of an amine with a carbamoyl chloride in the presence of a base. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, enables the direct conversion of low-concentration CO2 into carbamates, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate involves its interaction with specific molecular targets and pathways. The silyl group provides stability and resistance to nucleophilic attack, making it an effective protecting group. The carbamate moiety can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed with strong acid or heat.
Carboxybenzyl (Cbz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) Carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate is unique due to the presence of the silyl group, which provides additional stability and resistance to nucleophilic attack compared to other carbamates. This makes it particularly useful in applications where stability under various conditions is required.
Properties
CAS No. |
3124-47-8 |
|---|---|
Molecular Formula |
C8H18N2O4Si |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-[carbamoyloxymethyl(dimethyl)silyl]propyl carbamate |
InChI |
InChI=1S/C8H18N2O4Si/c1-15(2,6-14-8(10)12)5-3-4-13-7(9)11/h3-6H2,1-2H3,(H2,9,11)(H2,10,12) |
InChI Key |
KREWNBOALZWQOR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCOC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[4.7]dodecane](/img/structure/B14748417.png)
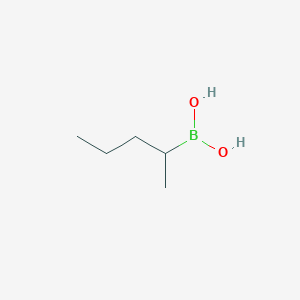
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
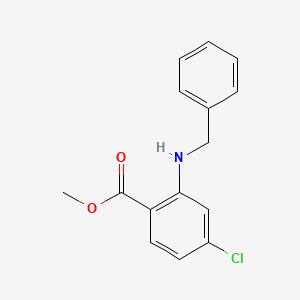
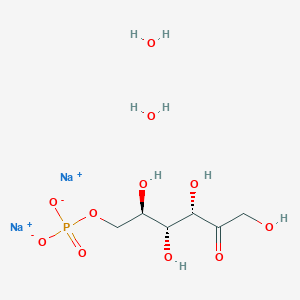
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
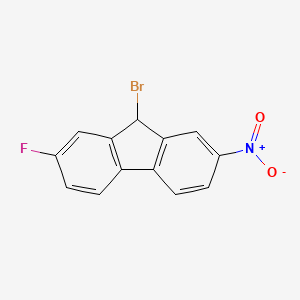
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
